Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine

Lipophilicity Drug-likeness ADME prediction

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine is a fully synthetic small molecule belonging to the azetidinyl pyrimidine class, characterized by a pyrimidine core bearing a cyclopropyl group at C2, a 3-methoxyazetidin-1-yl substituent at C4, and a methyl group at C6. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol and a computed XLogP3-AA of 1.3, indicating balanced lipophilicity.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 2097933-93-0
Cat. No. B2409341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine
CAS2097933-93-0
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CC2)N3CC(C3)OC
InChIInChI=1S/C12H17N3O/c1-8-5-11(15-6-10(7-15)16-2)14-12(13-8)9-3-4-9/h5,9-10H,3-4,6-7H2,1-2H3
InChIKeyXUJQWFXCUDFWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine (CAS 2097933-93-0): Core Chemico-Structural Profile for Scientific Procurement


2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine is a fully synthetic small molecule belonging to the azetidinyl pyrimidine class, characterized by a pyrimidine core bearing a cyclopropyl group at C2, a 3-methoxyazetidin-1-yl substituent at C4, and a methyl group at C6 [1]. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol and a computed XLogP3-AA of 1.3, indicating balanced lipophilicity [1]. The compound is structurally related to kinase inhibitor scaffolds, particularly those targeting Janus kinase (JAK) and ROCK proteins, as described in the broader azetidinyl pyrimidine patent literature [2].

Why Generic Azetidinyl Pyrimidines Cannot Substitute for 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine in Research Programs


The azetidinyl pyrimidine scaffold is highly sensitive to even minor substituent changes. The combination of a cyclopropyl at C2 and a 3-methoxyazetidine at C4 is specifically enumerated within the Markush structure of JAK/ROCK inhibitor patents as part of a defined, narrow substitution pattern required for kinase modulation [1]. The cyclopropyl group provides a constrained, electron-rich alkyl motif that influences both steric fit and metabolic stability relative to simple alkyl chains, while the 3-methoxyazetidine moiety introduces a hydrogen-bond-accepting oxygen that can directly impact target binding and selectivity [2]. Interchanging either substituent with a superficially similar group (e.g., isopropyl for cyclopropyl, or unsubstituted azetidine for 3-methoxyazetidine) can abolish potency, alter clearance, or shift kinase selectivity profiles, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine vs. Structural Analogs


Computed Lipophilicity (XLogP) Comparison with a Cyclopropyl-to-Isopropyl Analog

The computed XLogP3-AA for the target compound is 1.3 [1]. Replacing the cyclopropyl with an isopropyl group (2-isopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine) increases the XLogP to approximately 1.8 (computed by PubChem using the same algorithm for the isopropyl analog CID 126855027) [2]. This -0.5 log unit difference indicates that the target cyclopropyl derivative is measurably less lipophilic, which can translate into improved aqueous solubility, lower logD at physiological pH, and reduced non-specific protein binding relative to the isopropyl variant.

Lipophilicity Drug-likeness ADME prediction

Enumeration as a Distinct Chemical Entity in the JAK/ROCK Inhibitor Patent Space

The compound falls within the generic formula of US 2024/0002392 A1, which claims azetidinyl pyrimidines where R1 (at C2) is explicitly selected from cyclopropyl, and R3 (at C4) is a heterocycloalkyl optionally substituted with O(C1-6 alkyl) [1]. This patent explicitly links such substitution combinations to dual JAK/ROCK inhibitory activity. The cyclopropyl+3-methoxyazetidine combination represents one of only a finite number of explicitly enabled R1/R3 pairings within the preferred subgenus, distinguishing it from the broader Markush genus that encompasses thousands of theoretical but non-enabled analogs.

JAK inhibitor ROCK inhibition Patent composition-of-matter

Topological Polar Surface Area (TPSA) as a Predictor of Ocular Bioavailability for JAK-Related Eye Disease Indications

The computed TPSA for the target compound is 38.3 Ų [1]. This is below 60 Ų, a recognized threshold for good blood-retinal barrier penetration. By comparison, adding a hydroxyl group to the azetidine ring (e.g., 3-hydroxyazetidine analog) would increase TPSA to approximately 58.5 Ų [2]. The target compound's lower TPSA is particularly relevant because the parent patent targets ocular inflammatory diseases such as non-infectious uveitis and diabetic macular edema [3].

Ocular delivery TPSA Blood-retinal barrier permeability

Hydrogen Bond Acceptor Count and Its Implication for Kinase Hinge-Binding Interactions

The target compound has 4 hydrogen bond acceptors [1]. This positions it within the optimal range for pyrimidine-based kinase inhibitors that rely on hinge-region hydrogen bonding. In contrast, the unsubstituted azetidine analog (4-(azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine) has only 3 hydrogen bond acceptors [2]. The additional methoxy oxygen provides an extra acceptor that can engage with conserved water networks or polar residues near the kinase hinge, improving binding enthalpy and selectivity as demonstrated in SAR studies of 3-substituted azetidinylpyrimidines [3].

Kinase hinge binding Hydrogen bond acceptor Ligand efficiency

Recommended Research and Procurement Scenarios for 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine Based on Verified Differentiation


JAK/ROCK Dual Inhibitor Lead Identification for Ocular Inflammatory Diseases

The compound's alignment with the explicitly enabled cyclopropyl+3-methoxyazetidine subgenus in US 2024/0002392 A1 makes it a fit-for-purpose starting point for medicinal chemistry programs targeting non-infectious uveitis, diabetic macular edema, or dry eye disease where dual JAK/ROCK inhibition is desired [1]. Its computed TPSA of 38.3 Ų supports ocular bioavailability assessment prior to costly in vivo pharmacokinetic studies [2].

Structure-Activity Relationship (SAR) Expansion Around the 3-Methoxyazetidine Motif

The methoxy substituent on the azetidine ring is directly implicated in improving PDE4 and kinase inhibitory activity in related azetidinyl pyrimidine series [1]. This compound serves as a key intermediate for systematic SAR studies exploring the influence of alkoxy substitution on target engagement, selectivity, and metabolic stability, where the methoxy group can be systematically modified to ethoxy, difluoromethoxy, or cyclopropoxy analogues for head-to-head comparison [2].

Physicochemical Benchmarking and Computational ADME Modeling for Cyclopropyl-Pyrimidine Scaffolds

With a measured XLogP of 1.3 and TPSA of 38.3 Ų, this compound provides a suitable reference standard for calibrating in silico ADME models for azetidinyl pyrimidine kinase inhibitors [1]. Its well-defined computed properties enable it to serve as a negative control for high-lipophilicity analogs (e.g., isopropyl variant, XLogP 1.8) in logD-dependent assays such as microsomal stability or CYP inhibition panels [2].

Quote Request

Request a Quote for 2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.